molecular formula C17H20N2O4S B1227287 2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide

2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B1227287
M. Wt: 348.4 g/mol
InChI Key: VXPWJDQRTSEQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide is an amino acid amide.

Scientific Research Applications

Chymotrypsin Inhibitory Activity and Antimicrobial Properties

A study identified a compound closely related to 2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide, which exhibited chymotrypsin inhibitory activity. This compound was also found to be active against Escherichia coli and Shigella boydii, demonstrating its potential antimicrobial properties (Atta-ur-rahman et al., 1997).

Synthetic Chemistry and Derivative Formation

Research from 1976 detailed the reaction of N, N-Dibromobenzenesulfonamide with various derivatives, including compounds structurally similar to this compound. This reaction produced a range of main products, highlighting the compound's role in synthetic chemistry (Adachi & Otsuki, 1976).

Photodynamic Therapy Application

A 2020 study synthesized new compounds, including derivatives of benzenesulfonamide, which demonstrated potential in photodynamic therapy, particularly for cancer treatment. These compounds showed high singlet oxygen quantum yield, important for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents

In 2019, a series of benzenesulfonamides were synthesized, demonstrating biofilm inhibitory action against Escherichia coli. These findings suggest the potential of these compounds, including those similar to this compound, as antibacterial agents (Abbasi et al., 2019).

Anti-inflammatory Effects

A study explored the anti-inflammatory effects of water-soluble sulfonamido compounds, which could be relevant for compounds like this compound. These compounds showed inhibition of lipopolysaccharide-stimulated Cox-2 expression and MAPK pathway in cellular systems, indicating potential therapeutic applications in chronic inflammatory diseases (Agkaya et al., 2015).

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C17H20N2O4S/c1-13(19-24(21,22)15-9-4-3-5-10-15)17(20)18-12-14-8-6-7-11-16(14)23-2/h3-11,13,19H,12H2,1-2H3,(H,18,20)

InChI Key

VXPWJDQRTSEQBX-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.